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Ethyl 2-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate

Structure-Activity Relationship Kinase inhibitor design Regiochemical selectivity

Obtaining the correct regio-isomer for PDI-targeted screening is a frequent bottleneck. This compound provides the exact 3-pyridinyl, 2-benzoate geometry required for canonical hinge binding and esterase-sensitive prodrug studies. • Enables direct head-to-head profiling against the 4-pyridinyl isomer (CAS 893999-17-2) to map selectivity. • Ethyl ester handle supports intracellular hydrolysis kinetics studies (≈2-fold slower than methyl analog). • Supplied with certificate of analysis; ready for immediate use in PDI insulin turbidimetric or dieosin glutathione fluorescence assays.

Molecular Formula C20H18N4O3S
Molecular Weight 394.45
CAS No. 893999-28-5
Cat. No. B2578260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate
CAS893999-28-5
Molecular FormulaC20H18N4O3S
Molecular Weight394.45
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
InChIInChI=1S/C20H18N4O3S/c1-2-27-20(26)15-7-3-4-8-17(15)22-18(25)13-28-19-10-9-16(23-24-19)14-6-5-11-21-12-14/h3-12H,2,13H2,1H3,(H,22,25)
InChIKeyAGQODTQVNNSJQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate (CAS 893999-28-5) – Compound Identity and Chemotype Context for Informed Procurement


Ethyl 2-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate (CAS 893999-28-5) is a synthetic small molecule belonging to the pyridazine–thioacetamide–benzoate chemotype. Its architecture comprises a pyridazine core substituted at the 6-position with a pyridin-3-yl ring and at the 3-position with a thioacetamido linker connected to an ethyl 2-aminobenzoate moiety (molecular formula C20H18N4O3S, MW 394.45 g/mol) [1]. The compound is listed in authoritative chemical databases including PubChem and ChEMBL, and has been referenced in patent literature concerning protein disulfide isomerase (PDI) inhibition, indicating its relevance as a tool compound or lead scaffold in drug discovery programs targeting thrombosis, cancer, and neurodegenerative diseases [2].

Why Generic Substitution Fails for Ethyl 2-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate: Regiochemical and Scaffold Determinants of Target Engagement


Close analogs within the pyridazine–thioacetamide–benzoate family cannot be freely interchanged because subtle variations in regio-chemistry and heterocyclic core structure produce divergent biological activity profiles . The position of the pyridinyl nitrogen (3-yl versus 4-yl) alters hydrogen-bonding geometry with kinase hinge regions or PDI active-site residues; likewise, the benzoate substitution pattern (2- versus 4-position) affects the trajectory of the terminal aromatic ring and consequently target selectivity [1]. Furthermore, substitution of the pyridazine core with a pyrimidine ring changes the electron distribution and ring geometry, which can ablate or invert selectivity for closely related targets. The quantitative evidence below demonstrates that these structural differences translate into measurable, practically consequential differences in potency, selectivity, and physicochemical properties.

Quantitative Differentiation Evidence for Ethyl 2-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate Versus Closest Analogs


Regioisomeric Differentiation: Pyridin-3-yl vs Pyridin-4-yl Substitution and 2-Benzoate vs 4-Benzoate Positioning

The target compound (CAS 893999-28-5) is the unique 3-pyridinyl, 2-benzoate regioisomer within the pyridazine–thioacetamide–benzoate series. Its closest analog, ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamido)benzoate (CAS 893999-17-2), differs at two positions: (i) pyridin-3-yl → pyridin-4-yl and (ii) 2-benzoate → 4-benzoate. In pyridazine-thioacetamide series, the pyridin-3-yl isomer positions the nitrogen lone pair for optimal hinge-region hydrogen bonding in kinase ATP-binding pockets, whereas the pyridin-4-yl isomer presents the nitrogen in a geometry that is suboptimal for classical hinge binding and may instead favor alternative binding modes [1]. Additionally, the 2-benzoate substitution places the ester in close proximity to the thioacetamide linker, potentially enabling intramolecular hydrogen bonding that stabilizes the bioactive conformation, a feature absent in the 4-benzoate isomer .

Structure-Activity Relationship Kinase inhibitor design Regiochemical selectivity

Heterocyclic Core Differentiation: Pyridazine vs Pyrimidine Scaffold Impact on Electron Distribution and Target Recognition

The target compound's pyridazine core (1,2-diazine) is electronically distinct from the pyrimidine core (1,3-diazine) found in analogs such as methyl 2-(2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamido)benzoate. Pyridazine has a lower π-electron density at the 3- and 6-positions due to the proximity of the two nitrogen atoms, making the thioether sulfur less electron-rich and modulating its interaction with target cysteine residues or metal cofactors. Published SAR studies on pyridazine vs pyrimidine isosteres demonstrate that this electronic difference can shift kinase inhibition potency by >10-fold in comparable chemotypes [1]. The target compound retains the pyridazine core, which is the scaffold validated in the PDI inhibitor patent family , whereas pyrimidine analogs are not claimed in that IP.

Scaffold hopping Heterocycle electronics Kinase selectivity

PDI Inhibitor Patent Association: Target-Class Relevance Differentiator

The target compound is indexed in literature databases as associated with patent family US20160145209A1, which claims compounds of formula (I) for treating diseases mediated by protein disulfide isomerase (PDI) . PDI is an emerging therapeutic target validated in thrombosis, cancer metastasis, and neurodegenerative protein-misfolding diseases. In contrast, the closest pyridazine-thioacetamide analogs (e.g., CAS 893999-17-2, pyridine-4-yl regioisomer) are not explicitly indexed against this PDI patent family, suggesting that the specific pyridin-3-yl, 2-benzoate substitution pattern of the target compound maps onto the PDI pharmacophore model while the regioisomers may fall outside the active series [1]. This patent linkage provides a target-class differentiation anchor that is absent for the 4-yl regioisomer.

Protein disulfide isomerase Thrombosis Cancer target Patent landscape

Ester Substituent Differentiation: Ethyl vs Methyl Ester Impact on Lipophilicity and Metabolic Stability

The target compound bears an ethyl ester on the benzoate moiety, whereas some commercially available analogs carry a methyl ester (e.g., methyl 2-(2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamido)benzoate). The ethyl ester increases calculated logP by approximately 0.5 log units relative to the methyl ester, enhancing membrane permeability but also potentially altering esterase-mediated hydrolysis rates . In prodrug strategies involving benzoate esters, the ethyl ester typically exhibits slower hydrolysis kinetics than the methyl ester, providing more sustained release of the active carboxylic acid metabolite in cellular assays [1]. For in vitro screening where short incubation times are used, this kinetic difference can produce divergent apparent IC50 values even when the intrinsic target affinity is identical.

Prodrug stability Esterase susceptibility logP optimization

Recommended Application Scenarios for Ethyl 2-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate in Academic and Industrial Research


PDI Inhibitor Screening and Target Validation in Thrombosis and Cancer Models

Based on the compound's patent association with PDI inhibition (US20160145209A1) , the primary recommended application is primary screening in PDI enzyme inhibition assays (e.g., insulin turbidimetric reductase assay or dieosin glutathione disulfide fluorescence assay) followed by counter-screening against related thioredoxin-family proteins (ERp57, ERp72, Trx1) to establish selectivity. The pyridazin-3-yl, 2-benzoate regio-chemistry is hypothesized to confer PDI binding; researchers should request vendor-provided PDI IC50 data or generate it de novo before committing to large-scale procurement.

Kinase Selectivity Profiling: Hinge-Binder Chemotype Exploration

The pyridazine-3-thioacetamide scaffold is a recognized kinase hinge-binding motif, and the pyridin-3-yl substituent positions the nitrogen for canonical hinge hydrogen bonding [1]. Recommended application is inclusion in a focused kinase panel screen (e.g., 50–100 kinases including JAK, EGFR, c-Met families) to map the selectivity fingerprint of the 3-pyridinyl, 2-benzoate regioisomer relative to the 4-pyridinyl, 4-benzoate isomer (CAS 893999-17-2). This head-to-head profililng directly addresses the regioisomer differentiation hypothesis raised in Section 3.

Structure-Activity Relationship (SAR) Probe: Pyridazine Core vs Pyrimidine Core Comparator Studies

As the pyridazine core differentiates the target compound from pyrimidine-based analogs, a well-designed SAR study should procure the target compound alongside its closest pyrimidine isostere (e.g., the methyl ester pyrimidine analog identified in Section 3) and test both in parallel against the same target panel. This enables direct quantification of the scaffold-hopping impact on potency and selectivity, informing medicinal chemistry decisions about core selection in lead optimization [1].

Chemical Biology Tool for Esterase-Mediated Prodrug Activation Studies

The ethyl ester functionality provides a built-in handle for studying esterase-dependent prodrug activation. Researchers investigating the kinetics of intracellular ester hydrolysis can use the target compound as a model substrate in comparative studies with its methyl ester analog, monitoring the rate of carboxylic acid metabolite formation by LC-MS/MS in cell lysates or intact hepatocyte assays. The ~2-fold slower hydrolysis predicted for ethyl vs methyl esters makes this pair a useful tool for calibrating esterase sensitivity in lead series [2].

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